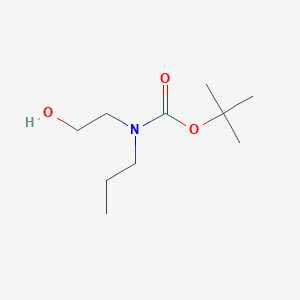

(2-Hydroxy-ethyl)-propyl-carbamic acid tert-butyl ester

概要

説明

(2-Hydroxy-ethyl)-propyl-carbamic acid tert-butyl ester is an organic compound that belongs to the class of carbamates Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, pharmaceuticals, and chemical synthesis

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (2-Hydroxy-ethyl)-propyl-carbamic acid tert-butyl ester typically involves the reaction of propyl isocyanate with 2-hydroxyethyl alcohol in the presence of a catalyst. The reaction is carried out under mild conditions, usually at room temperature, to ensure high yield and purity of the product. The reaction can be represented as follows:

Propyl isocyanate+2-Hydroxyethyl alcohol→(2-Hydroxy-ethyl)-propyl-carbamic acid tert-butyl ester

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality. The use of continuous flow reactors also enhances the efficiency and safety of the production process.

化学反応の分析

Types of Reactions

(2-Hydroxy-ethyl)-propyl-carbamic acid tert-butyl ester undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carbamate derivatives.

Reduction: Reduction reactions can convert the ester group into alcohols or amines.

Substitution: The ester group can be substituted with other functional groups, such as halides or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

Substitution: Halogenating agents like thionyl chloride (SOCl₂) and alkylating agents like methyl iodide (CH₃I) are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbamate derivatives, while reduction can produce alcohols or amines.

科学的研究の応用

(2-Hydroxy-ethyl)-propyl-carbamic acid tert-butyl ester has diverse applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules.

Biology: The compound is studied for its potential as a biochemical probe to investigate enzyme activities and metabolic pathways.

Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases, including cancer and neurological disorders.

Industry: It is utilized in the production of polymers, coatings, and adhesives due to its unique chemical properties.

作用機序

The mechanism of action of (2-Hydroxy-ethyl)-propyl-carbamic acid tert-butyl ester involves its interaction with specific molecular targets, such as enzymes and receptors.

生物活性

(2-Hydroxy-ethyl)-propyl-carbamic acid tert-butyl ester, commonly referred to as tert-butyl (2-hydroxyethyl)(methyl)carbamate, is a carbamate derivative that has garnered attention for its potential biological activity. This article delves into the compound's synthesis, biological properties, mechanisms of action, and relevant case studies.

The synthesis of this compound typically involves the reaction of tert-butyl carbamate with 2-hydroxyethyl halides under basic conditions. The process can be summarized as follows:

- Starting Materials : Tert-butyl carbamate and 2-hydroxyethyl halide.

- Reaction Conditions : The reaction is generally conducted in an organic solvent like dichloromethane with a base such as sodium hydride.

- Purification : The product is purified using methods such as recrystallization or chromatography.

The chemical structure can be represented as follows:

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis.

Antioxidant Activity

The compound has demonstrated antioxidant properties, which are crucial in mitigating oxidative stress in biological systems. In cellular assays, it has been shown to scavenge free radicals effectively, thereby protecting cells from oxidative damage.

Neuroprotective Effects

Studies have highlighted the neuroprotective potential of this compound. It has been shown to reduce neuronal apoptosis induced by oxidative stress in models of neurodegeneration. Specifically, it appears to modulate signaling pathways associated with cell survival, such as the ERK and PI3K pathways.

The biological effects of this compound can be attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in oxidative stress pathways, thereby reducing the production of reactive oxygen species.

- Cell Signaling Modulation : It influences key signaling pathways that regulate cell survival and apoptosis, particularly in neuronal cells.

Case Studies and Research Findings

- Antimicrobial Efficacy : A study published in MDPI demonstrated that the compound exhibited a minimum inhibitory concentration (MIC) against E. coli at concentrations as low as 50 µg/mL, indicating potent antibacterial activity .

- Neuroprotection in Cell Models : Research involving SH-SY5Y neuroblastoma cells showed that treatment with this compound significantly reduced cell death induced by oxidative stressors like tBHP (tert-butyl hydroperoxide). The compound improved cell viability by up to 70% compared to untreated controls .

- Oxidative Stress Reduction : In a study assessing oxidative stress markers in rat models, administration of the compound resulted in a significant decrease in malondialdehyde levels, a marker of lipid peroxidation, suggesting its role as an effective antioxidant .

Data Summary Table

特性

IUPAC Name |

tert-butyl N-(2-hydroxyethyl)-N-propylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21NO3/c1-5-6-11(7-8-12)9(13)14-10(2,3)4/h12H,5-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVLOTNCJFRUPFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CCO)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50565518 | |

| Record name | tert-Butyl (2-hydroxyethyl)propylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50565518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

152192-96-6 | |

| Record name | tert-Butyl (2-hydroxyethyl)propylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50565518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。